Cas no 59445-59-9 (1-(4-methoxy-1-benzofuran-2-yl)ethanone)
1-(4-methoxy-1-benzofuran-2-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-methoxy-1-benzofuran-2-yl)ethanone
- 1-(4-methoxybenzofuran-2-yl)ethanone
- 1-(4-methoxy-1-benzofuran-2-yl)ethan-1-one
- BRN 1285008
- D73258
- 59445-59-9
- UPWQUEPUCGYGBD-UHFFFAOYSA-N
- 2-acetyl-4-methoxybenzofuran
- Ethanone, 1-(4-methoxy-2-benzofuranyl)-
- DA-30962
- 1-(4-Methoxy-2-benzofuranyl)ethanone
- CS-0062589
- SCHEMBL5584903
- 2-Acetyl-4-methoxybenzo(b)furan
- DTXSID00208165
-
- Inchi: 1S/C11H10O3/c1-7(12)11-6-8-9(13-2)4-3-5-10(8)14-11/h3-6H,1-2H3
- InChI Key: UPWQUEPUCGYGBD-UHFFFAOYSA-N
- SMILES: O1C(C(C)=O)=CC2C(=CC=CC1=2)OC
Computed Properties
- Exact Mass: 190.063
- Monoisotopic Mass: 190.062994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.4
- XLogP3: 2.3
Experimental Properties
- Density: 1.174
- Boiling Point: 300.3°C at 760 mmHg
- Flash Point: 135.4°C
- Refractive Index: 1.569
- PSA: 39.44
1-(4-methoxy-1-benzofuran-2-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM540691-1g |
1-(4-Methoxybenzofuran-2-yl)ethanone |
59445-59-9 | 95%+ | 1g |
$500 | 2023-02-17 | |
| Chemenu | CM540691-5g |
1-(4-Methoxybenzofuran-2-yl)ethanone |
59445-59-9 | 95%+ | 5g |
$2000 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133229-1g |
1-(4-Methoxybenzofuran-2-yl)ethanone |
59445-59-9 | 98% | 1g |
¥3900.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133229-5g |
1-(4-Methoxybenzofuran-2-yl)ethanone |
59445-59-9 | 98% | 5g |
¥16900.00 | 2024-05-07 |
1-(4-methoxy-1-benzofuran-2-yl)ethanone Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 1-(4-methoxy-1-benzofuran-2-yl)ethanone
1-(4-Methoxy-1-Benzofuran-2-yl)Ethanone: A Comprehensive Overview
1-(4-Methoxy-1-Benzofuran-2-yl)Ethanone, also identified by its CAS number 59445-59-9, is a unique organic compound with significant applications in various scientific and industrial domains. This compound, belonging to the class of aromatic ketones, has garnered attention due to its versatile properties and potential uses in drug design, material science, and analytical chemistry. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its structure-function relationships, making it a subject of intense research interest.
The molecular structure of 1-(4-Methoxy-1-Benzofuran-2-yl)Ethanone comprises a benzofuran ring substituted with a methoxy group at the 4-position and an ethanone moiety at the 2-position. This arrangement imparts unique electronic and steric properties to the molecule, which are pivotal in determining its reactivity and biological activity. The benzofuran moiety, known for its aromatic stability and conjugation effects, plays a critical role in modulating the compound's chemical behavior. Recent studies have highlighted its potential as a building block in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and antioxidant agents.
From a synthetic perspective, 1-(4-Methoxy-1-Benzofuran-2-yl)Ethanone can be synthesized via various routes, including nucleophilic aromatic substitution and Friedel-Crafts acylation. These methods leverage the reactivity of the benzofuran ring under specific reaction conditions to introduce the ethanone group. The choice of synthesis pathway often depends on factors such as yield optimization, cost-effectiveness, and scalability. Researchers have recently explored green chemistry approaches to enhance the sustainability of these synthesis methods, aligning with global efforts to reduce environmental impact.
The pharmacological properties of 1-(4-Methoxy-1-Benzofuran-2-yl)Ethanone have been extensively studied in recent years. Preclinical studies indicate that this compound exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it has shown anti-inflammatory effects by modulating key inflammatory pathways such as COX-2 expression and NF-kB activation. These findings underscore its potential as a lead compound for developing novel therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related disorders.
In the field of material science, 1-(4-Methoxy-1-Benzofuran-2-yl)Ethanone has been investigated for its role in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties, including high electron mobility and photoluminescence efficiency, make it a promising candidate for optoelectronic applications. Recent breakthroughs in thin-film deposition techniques have further enhanced its applicability in device fabrication, paving the way for next-generation electronic devices.
From an analytical standpoint, 1-(4-Methoxy-1-Benzofuran-2-yl)Ethanone serves as a valuable reference compound for chromatographic and spectroscopic analyses. Its distinct UV-vis absorption profile and NMR spectral characteristics make it an ideal standard for identifying structurally similar compounds. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and X-ray crystallography have been employed to elucidate its molecular structure and confirm its purity.
In conclusion, 1-(4-Methoxy-1-Benzofuran-2-yli)Ethanone (CAS No: 59445–59–9) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in modern chemical research. As ongoing studies continue to uncover new facets of its potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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